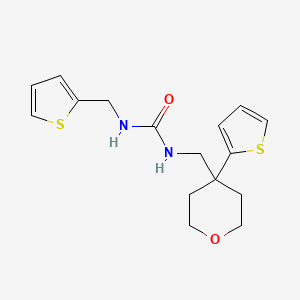

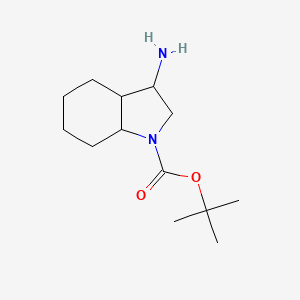

![molecular formula C13H7Cl2NO2S2 B2888787 Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate CAS No. 476643-08-0](/img/structure/B2888787.png)

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate is a chemical compound with the molecular formula C13H7Cl2NO2S2 . It is a versatile material used in scientific research, including drug discovery, organic synthesis, and material science.

Synthesis Analysis

The synthesis of thiazoles, which includes this compound, often starts from simple commercially available building blocks . The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed us to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications

Synthetic and Medicinal Chemistry Applications

Benzothiazole derivatives are critical in synthetic and medicinal chemistry, contributing to a wide spectrum of pharmacological properties. Their utility extends from serving as building blocks in drug discovery to their roles in developing anticancer, antimicrobial, and anti-inflammatory agents. For instance, benzothiazoles have been synthesized for their potent biological activities, including antibacterial, antifungal, and anti-inflammatory studies, indicating their significance in medicinal chemistry (Isloor, Kalluraya, & Pai, 2010). Another research highlighted the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new drug discovery building blocks, showcasing the adaptability of benzothiazole derivatives in exploring chemical space for potential therapeutic targets (Durcik et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting properties, demonstrating their effectiveness in protecting materials. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions showed these compounds could significantly enhance stability and inhibit corrosion, highlighting their potential in material preservation (Hu et al., 2016).

Optoelectronic Applications

In the field of optoelectronics, benzothiazole derivatives are utilized in the synthesis of polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and solar cells. Research into donor-acceptor polymers incorporating benzothiazole units has shown significant improvements in photovoltaic performance, demonstrating the material's efficacy in solar energy conversion (Zhou et al., 2010; Helgesen et al., 2010). Additionally, novel carbazole dyes containing benzothiazole chromophores for dye-sensitized solar cells have been developed, highlighting their role in improving the efficiency of solar energy devices (Han et al., 2014).

Central Nervous System (CNS) Targeted Drugs

Benzothiazole compounds have shown promising biological activity within the central nervous system, offering potential therapeutic benefits for neurological disorders. Their biological effects range from antitumor to antidiabetic, anti-inflammatory, and more, with specific derivatives under investigation for the treatment of epilepsy, neurodegenerative diseases, and as diagnostics (Hroch et al., 2015).

Mechanism of Action

Target of Action

It’s known that thiazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by substituents on a particular position of the thiazole ring .

Mode of Action

Thiazoles are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazoles are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazoles are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazoles suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

Future Directions

Thiazoles, including Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate, have shown notable pharmacological actions, making them significant in the chemical world . They are present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests a promising future for the development and application of thiazoles in various fields, especially in medicinal chemistry.

properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO2S2/c14-10-5-7(12(15)20-10)13(17)18-6-11-16-8-3-1-2-4-9(8)19-11/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQUQTVHINMUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methoxycarbonyl)(methyl)amino]benzoic acid](/img/structure/B2888704.png)

![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)

![6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2888717.png)

![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2888719.png)

![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)

![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)